



Application Notes: Characterization of BTK Inhibitor 18 in Primary Patient Samples

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Compound of Interest		
Compound Name:	BTK inhibitor 18	
Cat. No.:	B15576705	Get Quote

Introduction

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that serves as a critical signaling molecule in multiple cell types, most notably B-lymphocytes.[1] It is a key component of the B-cell receptor (BCR) signaling pathway, which governs B-cell development, activation, proliferation, and survival.[1][2] Dysregulation of BTK activity is a hallmark of various B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), as well as autoimmune disorders.[2][3]

BTK Inhibitor 18 is a potent and selective, orally active covalent inhibitor of BTK.[4] It functions by forming an irreversible covalent bond with a cysteine residue (Cys-481) in the active site of the BTK enzyme, leading to sustained inhibition of its kinase activity.[5] These application notes provide a comprehensive overview and detailed protocols for utilizing **BTK Inhibitor 18** to study its effects on primary patient samples, offering a valuable tool for researchers, scientists, and drug development professionals.

Mechanism of Action

Upon engagement of the B-cell receptor (BCR) by an antigen, a signaling cascade is initiated. This involves the activation of upstream kinases like LYN and SYK, which in turn phosphorylate and activate BTK.[5] Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), a crucial step that leads to downstream signaling events including calcium mobilization and the activation of transcription factors like NF-κB.[1][5] These pathways are essential for maintaining the survival and proliferation of B-cells.[6] **BTK Inhibitor 18** blocks



this cascade by irreversibly inhibiting BTK, thereby preventing its downstream signaling functions and ultimately leading to decreased proliferation and the induction of apoptosis in malignant B-cells.[7]

Quantitative Data Summary

The following tables summarize the key in vitro and cellular potency data for **BTK Inhibitor 18**, compiled from preclinical studies.

Table 1: In Vitro Enzymatic and Cellular Potency of BTK Inhibitor 18

Parameter	Target/Cell Line	Assay Type	IC50/EC50 (nM)	Reference
Enzymatic Activity	Recombinant BTK	Kinase Assay	0.85	[8]
Cellular BTK Autophosphoryla tion	Primary CLL Cells	Western Blot	~10	[9]
Cellular Proliferation	OCI-Ly10 (Lymphoma Cell Line)	Viability Assay	2.0	[8]
Cellular Proliferation	Primary CLL Cells	Viability Assay	5 - 50	[10]
Target Engagement (BTK Occupancy)	Primary PBMCs	TR-FRET Assay	~15	[11]
CD69 Downregulation	BCR-Stimulated PBMCs	Flow Cytometry	12	[9]

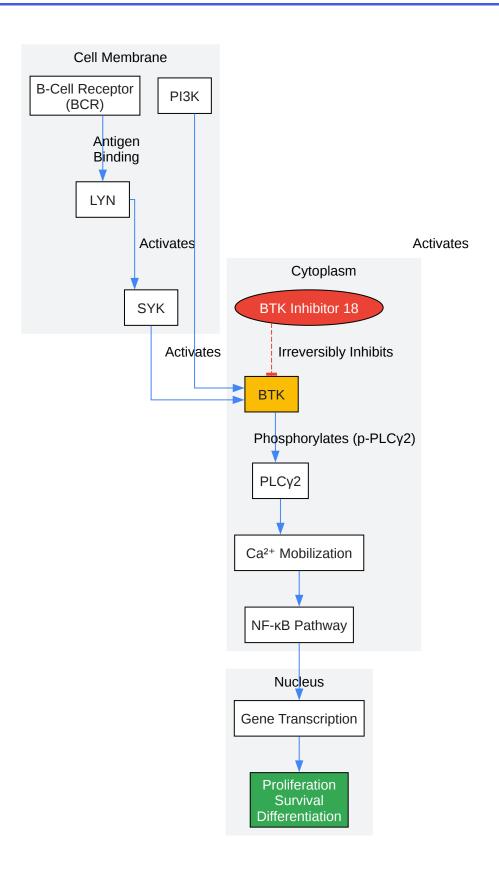
Table 2: Kinase Selectivity Profile of BTK Inhibitor 18



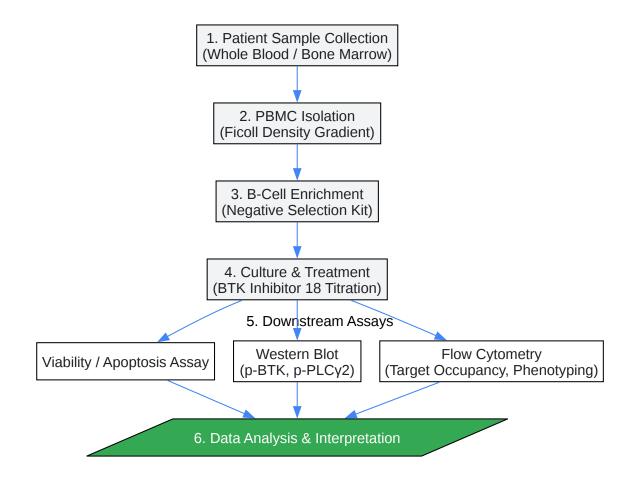
Kinase Target	IC50 (nM)	Selectivity (Fold vs. BTK)
ВТК	0.85	1
ITK	>1000	>1176
TEC	>500	>588
EGFR	>2000	>2352
SRC	>1500	>1764

Signaling Pathways and Experimental Workflows

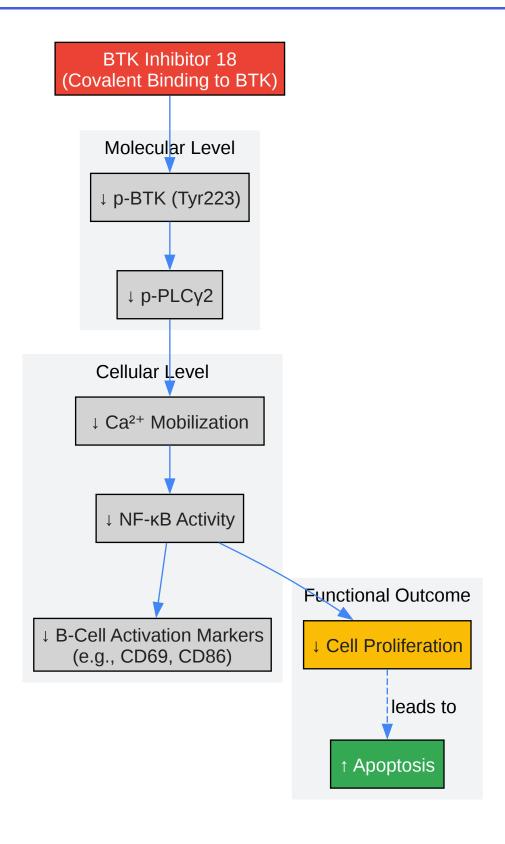












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